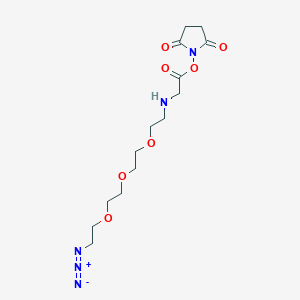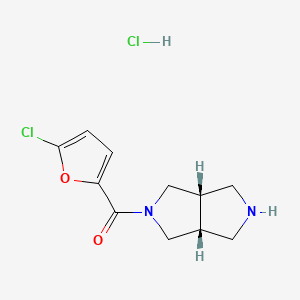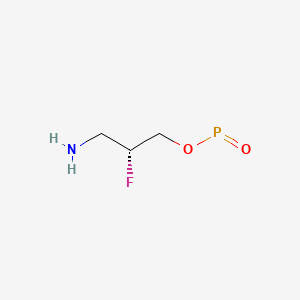
Azido-PEG3-aminoacetic acid-NHS ester
Overview
Description
Azido-PEG3-aminoacetic acid-NHS ester is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is a versatile reagent in click chemistry, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups .
Mechanism of Action
Target of Action
Azido-PEG3-aminoacetic acid-NHS ester is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells . The primary targets of this compound are proteins that contain Alkyne groups .
Mode of Action
The compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Result of Action
The result of the compound’s action is the selective degradation of target proteins within cells . This can lead to various molecular and cellular effects depending on the specific function of the degraded protein.
Biochemical Analysis
Biochemical Properties
Azido-PEG3-aminoacetic acid-NHS ester plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . It interacts with enzymes, proteins, and other biomolecules through its Azide group, which can react with molecules containing Alkyne groups . The nature of these interactions is based on copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in the synthesis of PROTACs . It can bind to biomolecules through its Azide group, which can react with molecules containing Alkyne groups . This binding interaction can lead to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG3-aminoacetic acid-NHS ester typically involves the following steps:
Azidation: Conversion of the terminal hydroxyl group of the PEG chain to an azide group.
NHS Ester Formation: Activation of the carboxyl group of aminoacetic acid with N-hydroxysuccinimide (NHS) to form the NHS ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Using techniques such as chromatography to achieve high purity.
Quality Control: Ensuring the final product meets the required specifications for research and industrial applications
Types of Reactions:
Click Chemistry Reactions: this compound undergoes CuAAC and SPAAC reactions.
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions:
CuAAC: Requires copper(I) catalysts and alkyne-containing molecules.
SPAAC: Utilizes DBCO or BCN groups without the need for a catalyst.
Amide Bond Formation: Involves primary amines under mild conditions.
Major Products:
Triazole Linkages: Formed from CuAAC and SPAAC reactions.
Amide Bonds: Resulting from the reaction with primary amines
Scientific Research Applications
Azido-PEG3-aminoacetic acid-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs and other bioconjugates.
Biology: Facilitates the study of protein-protein interactions and cellular processes.
Medicine: Aids in the development of targeted therapies and drug delivery systems.
Industry: Employed in the production of advanced materials and diagnostic tools
Comparison with Similar Compounds
- Azido-PEG3-NHS ester
- Azido-PEG4-aminoacetic acid-NHS ester
- Azido-PEG2-aminoacetic acid-NHS ester
Comparison: Azido-PEG3-aminoacetic acid-NHS ester is unique due to its specific PEG chain length (three ethylene glycol units), which provides an optimal balance between solubility and linker length. This makes it particularly suitable for certain bioconjugation and PROTAC synthesis applications compared to its analogs with shorter or longer PEG chains .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O7/c15-18-17-4-6-24-8-10-25-9-7-23-5-3-16-11-14(22)26-19-12(20)1-2-13(19)21/h16H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFDDJSHNLEEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CNCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione](/img/structure/B605747.png)







![(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B605762.png)

![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)
![6-hydroxynaphthalene-2-carboxylic acid;(3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one](/img/structure/B605767.png)

